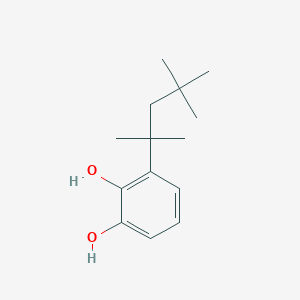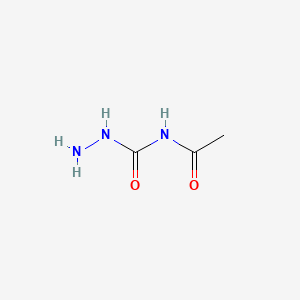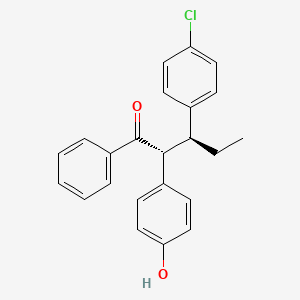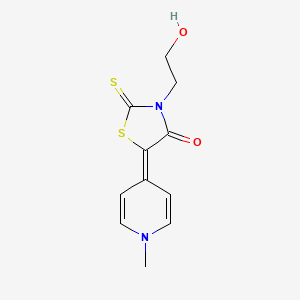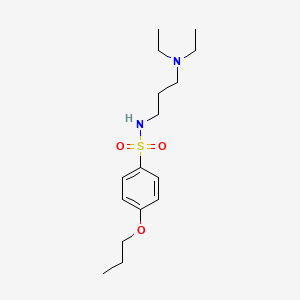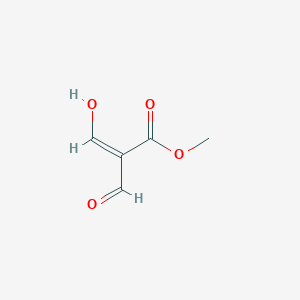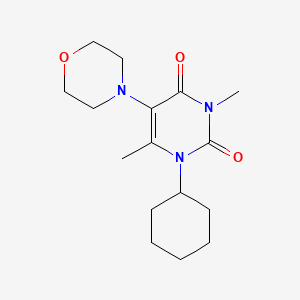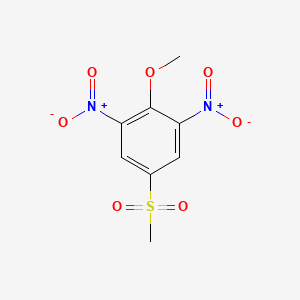
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- is an aromatic compound characterized by the presence of methoxy, methylsulfonyl, and dinitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- typically involves multiple steps. One common method includes the etherification of phenol hydroxyl groups, followed by sulfonylation using sulfonyl chloride, and nitration to introduce nitro groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of reactors for controlled reactions, followed by purification steps such as filtration and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups play a crucial role in its reactivity and binding affinity. For example, the nitro groups can participate in redox reactions, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro-: Unique due to the combination of methoxy, methylsulfonyl, and dinitro groups.
Methyl 2-methoxy-5-(methylsulfonyl)benzoate: Similar structure but lacks the nitro groups.
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
This combination of functional groups allows for diverse chemical transformations and interactions with various molecular targets .
Propiedades
Número CAS |
39880-50-7 |
|---|---|
Fórmula molecular |
C8H8N2O7S |
Peso molecular |
276.23 g/mol |
Nombre IUPAC |
2-methoxy-5-methylsulfonyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O7S/c1-17-8-6(9(11)12)3-5(18(2,15)16)4-7(8)10(13)14/h3-4H,1-2H3 |
Clave InChI |
IEQQYROHVLHZSU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


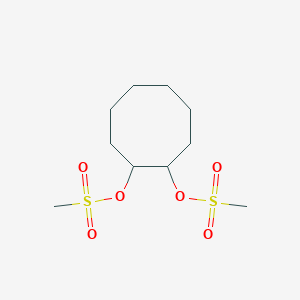
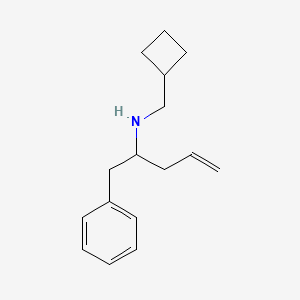
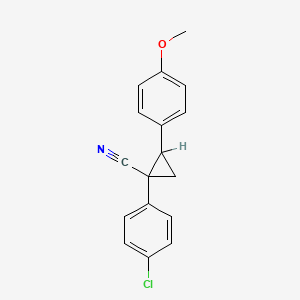
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

